N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Overview
Description
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring substituted with dichloro and methyl groups, and an isoxazole ring substituted with methyl groups
Scientific Research Applications
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4,5-dichloro-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately by reacting suitable precursors under specific conditions.
Coupling Reaction: The pyrazole and isoxazole rings are then coupled together using a sulfonamide linkage. This step involves the use of sulfonyl chloride and a base to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. It may also interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE: is compared with other sulfonamides and heterocyclic compounds, such as:
Uniqueness
The uniqueness of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE lies in its specific combination of pyrazole and isoxazole rings, along with the dichloro and methyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N4O3S/c1-6-10(7(2)20-15-6)21(18,19)16(3)5-8-9(12)11(13)17(4)14-8/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBZBCHDYNLRKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.